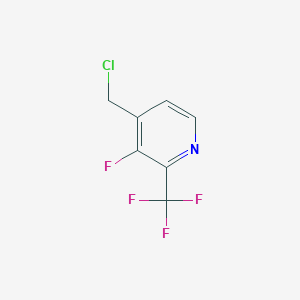

4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-(chloromethyl)-3-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-3-4-1-2-13-6(5(4)9)7(10,11)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMFWNHAAUYDDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CCl)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Trifluoromethyl-Substituted Pyridines

One of the most prominent methods involves the chlorination of trifluoromethylated pyridines, particularly starting from 2-(chloromethyl)-3-(trifluoromethyl)pyridine derivatives. This approach often employs chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to selectively introduce a chlorine atom at the desired position on the pyridine ring.

- Starting material: 2-(chloromethyl)-3-(trifluoromethyl)pyridine

- Reagents: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)

- Conditions: Reflux under inert atmosphere, typically in anhydrous solvents

- Outcome: Formation of 4-chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine via selective chlorination at the methyl group and pyridine ring

- The chlorination proceeds with high selectivity, facilitated by the electron-withdrawing trifluoromethyl group which activates the pyridine ring towards electrophilic substitution.

- Reaction yields vary but often exceed 70% under optimized conditions.

Construction of Pyridine Ring from Trifluoromethyl-Containing Precursors

Another advanced route involves constructing the pyridine ring de novo from trifluoromethyl-containing building blocks. This method is particularly useful for synthesizing derivatives with specific substitution patterns.

- Cyclization of trifluoromethyl-substituted intermediates

- Functionalization with chloromethyl groups via halogenation or nucleophilic substitution

- Use of trifluoromethylated β-ketoesters or nitriles as starting materials

- Cyclization under acidic or basic conditions

- Subsequent chloromethylation using reagents like formaldehyde derivatives in the presence of catalysts

- Yields are highly dependent on the specific precursors and conditions but can reach up to 80% in optimized protocols.

Direct Introduction of Trifluoromethyl and Chloromethyl Groups Using Active Species

Recent advances include the direct functionalization of pyridine rings via trifluoromethylation using active species such as trifluoromethyl copper or other reagents capable of electrophilic trifluoromethyl transfer.

- Use of trifluoromethylating agents (e.g., Togni’s reagent, trifluoromethyl iodide)

- Coupled with chloromethylation reagents or via sequential reactions

- Catalytic systems involving copper or iron catalysts

- Solvents: polar aprotic solvents like acetonitrile or dimethylformamide

- Temperatures: 80–120°C

- This method allows for the direct synthesis of the target compound with yields often between 60–75%, with high regioselectivity.

Industrial-Scale Synthesis via Trichloromethylpyridine Intermediates

According to patent literature, a prominent industrial route involves the conversion of trichloromethylpyridine compounds to trifluoromethyl derivatives through fluorination processes.

- Starting from trichloromethylpyridine derivatives

- Reaction with hydrogen fluoride (HF) in the presence of metal halide catalysts (e.g., FeCl₃)

- Conditions: Liquid phase, temperatures between 150–190°C

- Vapor-phase collection of trifluoromethylpyridine vapors

- This method offers high selectivity and efficiency, with reaction times ranging from 1 to 48 hours and yields around 70–80%.

Data Table Summarizing Key Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of trifluoromethylpyridines | 2-(Chloromethyl)-3-(trifluoromethyl)pyridine | SOCl₂ or PCl₅ | Reflux, inert atmosphere | 70–85 | Selective chlorination at methyl group |

| Ring construction from trifluoromethyl precursors | Trifluoromethylated β-ketoesters/nitriles | Cyclization reagents | Acidic/basic, reflux | Up to 80 | Custom synthesis for specific substitution patterns |

| Direct trifluoromethylation | Pyridine derivatives | Trifluoromethylating agents (e.g., Togni’s reagent) | 80–120°C | 60–75 | High regioselectivity |

| Industrial fluorination | Trichloromethylpyridine | HF + metal halide catalyst | 150–190°C | 70–80 | Vapor-phase collection |

Research Findings and Considerations

- The chlorination approach remains the most practical for laboratory synthesis, offering high selectivity and yield.

- Construction of the pyridine ring from trifluoromethyl precursors is advantageous for complex substitution patterns but involves multi-step processes.

- Direct trifluoromethylation techniques are evolving, providing more straightforward routes for specific derivatives.

- Industrial methods leverage vapor-phase fluorination of trichloromethylpyridines, enabling large-scale production with high efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling partners. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

Agrochemical Applications

4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine plays a crucial role in the development of agrochemicals. Its derivatives are utilized as active ingredients in pesticides and herbicides. Notably:

- Fluazinam: A potent fungicide derived from TFMP structures, which demonstrates superior activity compared to traditional compounds. It disrupts respiration biochemistry in fungi, making it effective against various plant pathogens .

- Pyridalyl: Another derivative that has shown efficacy in pest control, particularly against insects resistant to conventional insecticides .

The incorporation of trifluoromethyl groups enhances the biological activity of these compounds, leading to improved efficacy in crop protection and reduced environmental impact compared to older chemical classes .

Pharmaceutical Applications

In pharmaceuticals, this compound is being investigated for its potential as an antiviral and antitumor agent. The presence of fluorine is known to enhance drug properties such as metabolic stability and bioavailability:

- Clinical Trials: Several compounds containing the TFMP structure are undergoing clinical trials, with promising results indicating their potential as new therapeutic agents. Approximately 40% of pharmaceutical compounds contain fluorine, with many incorporating trifluoromethyl structures for enhanced biological activity .

- Mechanism of Action: The unique structure allows for interactions with biological targets, which can lead to novel pathways for drug development .

Case Studies

Case Study 1: Fluazinam Development

Fluazinam was synthesized using 2,3-dichloro-5-(trifluoromethyl)pyridine as a key intermediate. The compound was found to possess higher fungicidal activity than its predecessors due to its ability to inhibit respiration in target organisms effectively.

Case Study 2: Antiviral Research

Research into antiviral agents has identified several TFMP derivatives that exhibit activity against viral infections. These compounds are currently being optimized for better efficacy and lower toxicity profiles.

Summary Table of Applications

| Application Area | Compound Name | Key Features | Status |

|---|---|---|---|

| Agrochemicals | Fluazinam | Potent fungicide; disrupts respiration | Marketed |

| Agrochemicals | Pyridalyl | Effective against resistant pests | Marketed |

| Pharmaceuticals | Various TFMP Derivatives | Potential antivirals/antitumors | Clinical Trials |

Mechanism of Action

The mechanism by which 4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine exerts its effects is primarily through its interactions with molecular targets in chemical and biological systems. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with target molecules, influencing their activity and stability. The trifluoromethyl group, in particular, is known to increase the lipophilicity and metabolic stability of the compound, making it more effective in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogenated Analogues

4-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine

- Structure : A positional isomer with fluorine at position 2 and trifluoromethyl at position 5.

- Properties : Despite sharing the same molecular formula (C₇H₄ClF₄N ) and weight (213.56 g/mol ), this isomer exhibits distinct physicochemical properties due to altered substituent positions. For example, differences in dipole moments and steric hindrance may affect solubility and reactivity .

2-Chloro-4-(trifluoromethyl)pyridine

- Structure : Lacks the chloromethyl and fluorine substituents but retains the trifluoromethyl group at position 4.

- Properties: Simpler structure with a molecular weight of 197.55 g/mol (C₆H₃ClF₃N).

Pyridine Derivatives with 1,3,4-Oxadiazole Moieties

Compounds such as 2-(trifluoromethyl pyridin-2-yl)-1,3,4-oxadiazole derivatives (e.g., from ) are structurally distinct due to the oxadiazole ring fused to the pyridine core.

- Key Differences :

- The oxadiazole moiety introduces additional hydrogen-bonding sites, enhancing interactions with biological targets .

- These derivatives exhibit insecticidal activity (e.g., against Spodoptera frugiperda), with quantitative structure-activity relationship (QSAR) models highlighting the importance of trifluoromethyl and chloromethyl groups for potency .

- Activity Comparison :

Amino-Substituted Pyridine Derivatives

Compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () feature amino groups and substituted phenyl rings.

- Structural Contrasts: Higher molecular weights (466–545 g/mol) due to bulky phenyl substituents.

- Functional Implications: Amino groups enhance hydrogen-bonding capacity, making these derivatives suitable for catalytic or medicinal applications, unlike the halogen-dominated target compound .

Structure-Activity Relationship (SAR) Insights

Substituent Position and Electronic Effects

- Trifluoromethyl Position : In antibacterial agents (), trifluoromethyl groups at positions 3 or 4 on pyridine show comparable activity, suggesting positional flexibility in certain contexts. However, in insecticidal derivatives (), position 2 is critical for target binding .

- Chlorine vs. Fluorine : Chlorine’s stronger electron-withdrawing effect enhances electrophilicity, while fluorine’s smaller size reduces steric hindrance. The combination in the target compound balances reactivity and accessibility .

Functional Group Synergy

- Chloromethyl Group : Provides a site for nucleophilic substitution, enabling derivatization into amides or thioethers, as seen in oxadiazole-containing insecticides .

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane penetration in both pharmaceuticals and agrochemicals .

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various organic molecules. The following sections will explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C7H4ClF4N

- Molecular Weight : 211.56 g/mol

- Structure :

- A pyridine ring substituted with a chloromethyl group at position 4.

- A fluorine atom at position 3.

- A trifluoromethyl group at position 2.

Antitumor Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antitumor properties. For example, derivatives of pyridine have shown cytotoxic effects against various cancer cell lines. The introduction of the trifluoromethyl group has been linked to increased potency in inhibiting tumor growth.

Table 1: Antitumor Activity of Pyridine Derivatives

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory potential. Inhibitors of prolyl endopeptidase (PREP), which is involved in inflammatory processes, have shown promise in reducing inflammation in preclinical models. The mechanism involves the modulation of neutrophil recruitment and collagen degradation products.

Case Study: Inhibition of PREP

In a study focusing on the inhibition of PREP, it was found that compounds similar to this compound significantly reduced the levels of proline-glycine-proline (PGP), a peptide associated with inflammatory responses in chronic obstructive pulmonary disease (COPD) patients. This suggests that such compounds could be beneficial in managing inflammatory diseases without the immunosuppressive effects typically associated with corticosteroids .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in tumor progression and inflammatory pathways.

- Cellular Uptake : The presence of fluorine atoms enhances lipophilicity, facilitating better cellular uptake and bioavailability.

- Receptor Interaction : Trifluoromethyl groups can improve binding affinity to various biological targets, including receptors involved in cell signaling pathways.

Q & A

Q. What are the optimal synthetic routes for 4-chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves halogenation and coupling reactions. For example, Suzuki-Miyaura coupling using Pd(dppf)Cl₂ as a catalyst with pyridine boronic acids under microwave irradiation (120°C in DMF) is effective for introducing substituents to the pyridine ring . Purification can be achieved via column chromatography or recrystallization, with purity validated by HPLC (≥95%) and spectroscopic methods (¹H/¹³C NMR, FT-IR) .

Q. Which analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- X-ray crystallography resolves the 3D structure, including substituent positions and bond angles (e.g., C–F and C–Cl bond lengths) .

- NMR spectroscopy identifies proton environments, with ¹⁹F NMR particularly useful for tracking trifluoromethyl groups .

- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do substituent positions on the pyridine ring influence biological activity (e.g., enzyme inhibition)?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that substituent placement significantly impacts activity. For example:

- C2-position pyridinyl groups enhance CYP1B1 inhibition (IC₅₀ = 0.011 μM) compared to C3/C4 positions .

- Fluorine at C3 increases metabolic stability by reducing oxidative degradation .

- Systematic substitution (e.g., replacing Cl with CF₃) and in vitro assays (e.g., EROD for CYP1B1) validate these effects .

Q. What computational methods predict the compound’s reactivity or interactions with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) calculates charge distribution, Fukui indices, and HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .

- Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like CYP1B1, identifying key binding residues (e.g., hydrophobic pockets for CF₃ groups) .

Q. How can researchers handle and stabilize reactive intermediates during synthesis?

Methodological Answer:

- Moisture-sensitive intermediates : Use inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF, DCM) .

- Volatile byproducts : Employ low-temperature (−20°C) storage and sealed containers .

- Safety protocols : Follow OSHA guidelines for chloromethyl and fluorinated compounds, including fume hoods and PPE .

Q. How should contradictory data in SAR studies be addressed?

Methodological Answer:

- Systematic variation : Synthesize analogs with single substituent changes (e.g., Cl → Br, CF₃ → CH₃) .

- Multi-assay validation : Compare results across enzymatic (IC₅₀), cellular (IC₅₀ in cancer lines), and pharmacokinetic (plasma AUC) assays .

- Statistical analysis : Apply ANOVA to identify significant trends and exclude outliers .

Stability and Environmental Considerations

Q. What strategies assess the compound’s stability under physiological conditions?

Methodological Answer:

Q. How can environmental hazards from this compound be mitigated?

Methodological Answer:

- Waste disposal : Separate halogenated waste and use licensed biohazard disposal services .

- Aquatic toxicity screening : Perform Daphnia magna assays to estimate EC₅₀ values and guide EPA compliance .

Tables for Key Data

Q. Table 1. Impact of Substituent Position on CYP1B1 Inhibition

| Substituent Position | IC₅₀ (μM) | Notes |

|---|---|---|

| C2 (Pyridinyl) | 0.011 | Most potent |

| C3 (Fluorine) | 0.083 | Moderate activity |

| C4 (Chloromethyl) | 0.15 | Least active |

Q. Table 2. Recommended Synthetic Conditions

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Halogenation | Hg(OAc)₂, I₂, AcOH/THF, 2 h, rt | 85–90 |

| Suzuki Coupling | Pd(dppf)Cl₂, K₃PO₄, DMF, MW, 120°C | 70–75 |

| Reduction | NaBH₄, MeOH/DCM (9:1), 0°C | 90–95 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.